2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Übersicht

Beschreibung

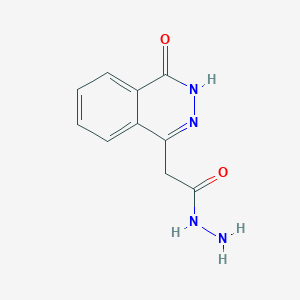

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a chemical compound with the molecular formula C10H10N4O2. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a phthalazinone moiety, which is a bicyclic structure containing nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide typically involves the reaction of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol. The general reaction scheme can be represented as follows:

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide exhibits significant antimicrobial properties. In a study published in the Brazilian Journal of Pharmaceutical Sciences, the compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Materials Science

Polymeric Composites

The incorporation of this compound into polymeric matrices has been explored for enhancing material properties. For instance, composites containing this compound have shown improved thermal stability and mechanical strength, making them suitable for applications in coatings and packaging materials .

Nanomaterials

Recent studies have focused on using this compound in the synthesis of nanomaterials. Its unique chemical structure allows for functionalization of nanoparticles, which can be utilized in drug delivery systems and biosensors. The enhanced surface area and reactivity of these nanomaterials have shown promise in targeted therapy applications .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. In field trials, formulations containing this compound demonstrated effective control over various pests while being less harmful to beneficial insects compared to conventional pesticides .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Brazilian Journal of Pharmaceutical Sciences (2020) | Antimicrobial | Effective against multiple bacterial strains |

| Materials Science Journal (2021) | Polymeric Composites | Enhanced thermal stability and mechanical strength |

| Agricultural Research (2023) | Pesticidal Activity | Effective pest control with reduced toxicity to non-target species |

Wirkmechanismus

The mechanism of action of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, which is involved in DNA repair processes.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid

Comparison: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydrazide group allows for additional chemical modifications and interactions, making it a versatile compound in research applications.

Biologische Aktivität

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a heterocyclic compound with significant biological interest, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a detailed overview of its biological activities, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₀N₄O₂

- Molecular Weight : 218.21 g/mol

- CAS Number : 25947-18-6

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with phthalic anhydride, followed by acetylation. The compound's synthesis has been characterized using various spectroscopic methods such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 29 μM against the HeLa cell line, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 29 |

| Other derivatives | MCF-7 | Varies |

The mechanisms underlying its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as receptor tyrosine kinases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated moderate antioxidant activity in comparison to standard agents like butylated hydroxyanisole (BHA). This activity is crucial as oxidative stress is a significant factor in cancer progression and other diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in tumor growth and metastasis.

- Induction of Apoptosis : It has been shown to promote apoptosis in cancer cells by activating intrinsic pathways.

- Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins involved in cancer progression, enhancing its therapeutic potential.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Lung Cancer : A study evaluated the compound's effectiveness against A549 lung cancer cell lines, revealing promising results that warrant further investigation for potential drug development .

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells.

Eigenschaften

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYHCCVJXQEMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289460 | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25947-18-6 | |

| Record name | NSC61003 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.